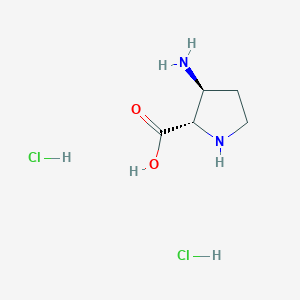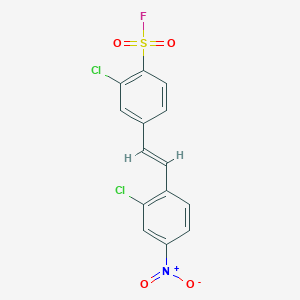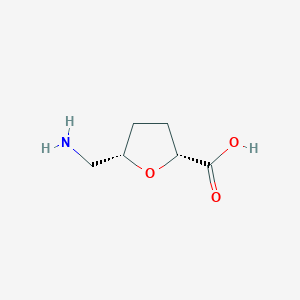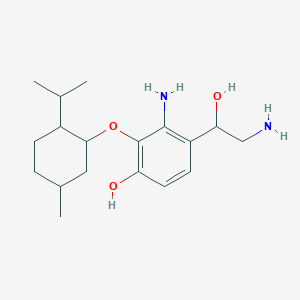
(4-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid is a boronic acid derivative that features a furan ring substituted with a 2-methyl-1H-imidazol-1-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the imidazole and furan rings in this compound adds to its chemical diversity, making it a valuable intermediate in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Furan Ring: The furan ring can be introduced through various methods, including the condensation of aldehydes with 2-aminobenzylalcohol, followed by cyclization and aromatization.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include various substituted imidazole and furan derivatives, which can be further utilized in pharmaceutical and chemical research.
Wissenschaftliche Forschungsanwendungen
(4-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole Derivatives: Compounds such as clemizole, etonitazene, and enviroxime contain the imidazole ring and exhibit various biological activities.
Furan Derivatives: Furan-containing compounds like furfural and furan-2-carboxylic acid are used in organic synthesis and industrial applications.
Uniqueness
(4-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid is unique due to the combination of the imidazole and furan rings with the boronic acid group.
Eigenschaften
Molekularformel |
C8H9BN2O3 |
|---|---|
Molekulargewicht |
191.98 g/mol |
IUPAC-Name |
[4-(2-methylimidazol-1-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-6-10-2-3-11(6)7-4-8(9(12)13)14-5-7/h2-5,12-13H,1H3 |
InChI-Schlüssel |
SJFKHQHIQLVUNH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CO1)N2C=CN=C2C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















